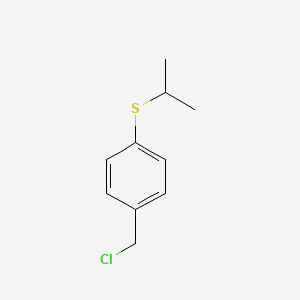

![molecular formula C11H10F3NO B1528237 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile CAS No. 1260798-94-4](/img/structure/B1528237.png)

2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile

説明

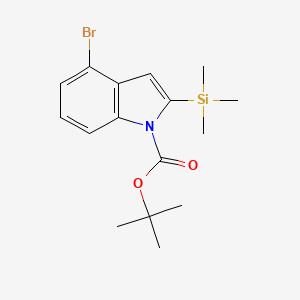

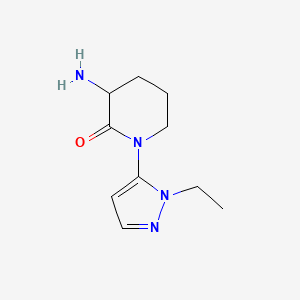

2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile is a synthetic compound with the CAS Number: 1260798-94-4 . It has a molecular weight of 229.2 and is commonly used in scientific research. The compound belongs to the class of chemicals known as phenethylamines.

Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile . The InChI code is 1S/C11H10F3NO/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6H,1-2H3 . This indicates the compound has 11 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at room temperature and is shipped under normal conditions .科学的研究の応用

Organic Synthesis and Chemical Reactions

Oxidation Reactions

The kinetics and mechanisms of oxidation reactions involving related compounds have been extensively studied. For instance, the oxidation of secondary alcohols by potassium tetraoxoferrate(VI) under basic conditions leads to the formation of ketones, showcasing the reactivity and potential utility of similar compounds in organic synthesis (Norcross et al., 1997).

Reactivity with Sulfides

Methyl(trifluoromethyl)dioxirane's reaction with sulfides results in sulfones, highlighting a method for functional group transformation involving trifluoromethylated compounds. This process suggests the potential of "2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile" in synthesizing sulfones and exploring sulfurane intermediates (Asensio et al., 1996).

Materials Science and Polymer Chemistry

Liquid Crystalline Polysiloxanes

The synthesis of fluorinated monomers for side-chain liquid crystalline polysiloxanes demonstrates the application of fluoroalkyl groups in designing materials with specific optical and thermal properties. These materials are notable for their wide temperature range of liquid crystalline behavior, influenced by the fluorinated chain length (Bracon et al., 1999).

Protective Coatings

Methyl phenyl polysiloxane resins have been developed for protective coatings on metals, showcasing the application of similar compounds in corrosion resistance and barrier protection. These materials demonstrate excellent adhesion, scratch resistance, and chemical inertness, indicating the role of "2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile" in developing advanced coatings (Barletta et al., 2015).

Electrochemistry and Battery Technology

Safe Electrolytes for Lithium-Ion Batteries

Novel mixtures involving nitrile-functionalized glyme and hydrofluoroether have been introduced as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, improved wettability, and superior electrochemical performance compared to conventional electrolytes, highlighting the potential of "2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile" in enhancing battery safety and efficiency (Liu et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPHMXIRXQZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

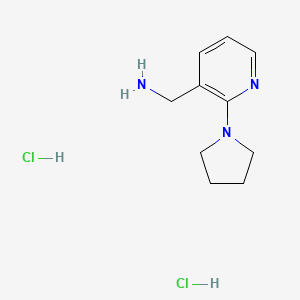

![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)